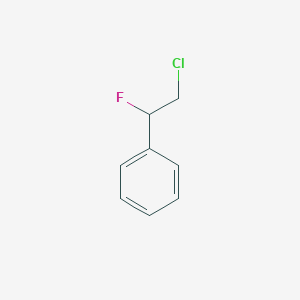![molecular formula C16H13NO2 B14708679 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile CAS No. 13670-86-5](/img/structure/B14708679.png)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a methoxyphenyl group, a benzonitrile group, and an oxoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and benzonitrile.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with benzonitrile in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets. The oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile
- 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}benzonitrile
- 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxyphenyl and benzonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
13670-86-5 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c1-19-15-8-6-12(7-9-15)16(18)10-13-4-2-3-5-14(13)11-17/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CRGZWLQPHZYWGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



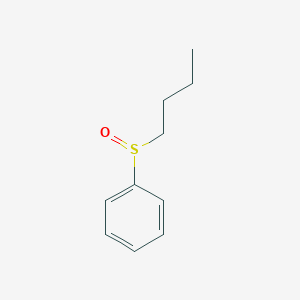
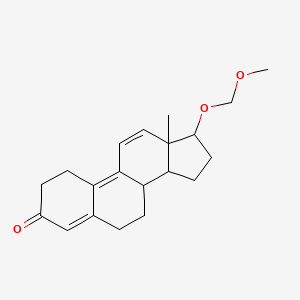
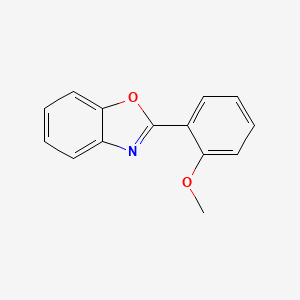
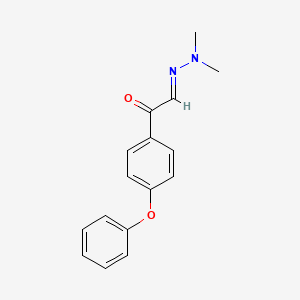
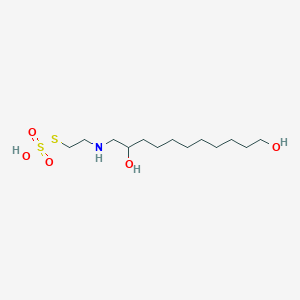

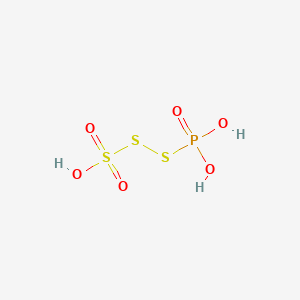



![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
